2,6-Difluoro-N-(4-methoxy-2,6-dimethylphenyl)benzamide
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Overview
Description
2,6-Difluoro-N-(4-methoxy-2,6-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H13F2NO2 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and a dimethylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-(4-methoxy-2,6-dimethylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 4-methoxy-2,6-dimethylaniline.
Amidation Reaction: The 2,6-difluorobenzoic acid is reacted with 4-methoxy-2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-methoxy-2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 2 and 6 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,6-Difluoro-N-(4-methoxy-2,6-dimethylphenyl)benzamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound can serve as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-(4-methoxy-2,6-dimethylphenyl)benzamide depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, while the methoxy and dimethylphenyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of 2,6-Difluoro-N-(4-methoxy-2,6-dimethylphenyl)benzamide.
4-Methoxy-2,6-dimethylaniline: Another precursor used in the synthesis.
2,6-Difluoroaniline:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both fluorine and methoxy groups can enhance its reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
791073-48-8 |
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Molecular Formula |
C16H15F2NO2 |
Molecular Weight |
291.29 g/mol |
IUPAC Name |
2,6-difluoro-N-(4-methoxy-2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-9-7-11(21-3)8-10(2)15(9)19-16(20)14-12(17)5-4-6-13(14)18/h4-8H,1-3H3,(H,19,20) |
InChI Key |
DZFSCFNGTUCGNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(C=CC=C2F)F)C)OC |
Origin of Product |
United States |
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